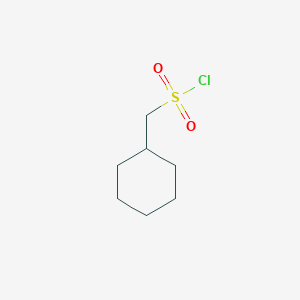

Cyclohexylmethanesulfonyl Chloride

Description

The exact mass of the compound Cyclohexylmethanesulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexylmethanesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexylmethanesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZZPMGQCWZOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397659 | |

| Record name | Cyclohexylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-30-1 | |

| Record name | Cyclohexylmethanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylmethane sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclohexylmethanesulfonyl Chloride: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Cyclohexylmethanesulfonyl chloride is a key building block in modern organic synthesis, particularly valued for its role as a sulfonylating agent in the development of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed methodologies for its synthesis and characterization, and insights into its reactivity and safe handling. By consolidating theoretical principles with practical considerations, this document serves as an essential resource for researchers leveraging this versatile reagent in their synthetic endeavors.

Introduction: The Synthetic Utility of Cyclohexylmethanesulfonyl Chloride

Cyclohexylmethanesulfonyl chloride, with the CAS Number 4352-30-1, is an organosulfur compound that has garnered significant interest in synthetic chemistry.[1][2] Its utility primarily stems from the presence of the sulfonyl chloride functional group (-SO₂Cl) attached to a cyclohexylmethyl moiety. This unique combination of a reactive sulfonyl group and a bulky, lipophilic cyclohexyl ring makes it an invaluable reagent for introducing the cyclohexylmethanesulfonyl group into a wide array of molecules.[1]

The incorporation of this group can significantly modulate the physicochemical and pharmacological properties of a parent molecule, a strategy frequently employed in drug discovery to enhance efficacy, tailor solubility, and improve metabolic stability.[1] This guide aims to provide a deep dive into the fundamental properties and practical applications of cyclohexylmethanesulfonyl chloride, empowering researchers to utilize this reagent with confidence and precision.

Physicochemical Properties: A Comprehensive Data Summary

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage. The key physicochemical properties of cyclohexylmethanesulfonyl chloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4352-30-1 | [1][2] |

| Molecular Formula | C₇H₁₃ClO₂S | [1][2] |

| Molecular Weight | 196.7 g/mol | [1][2] |

| Appearance | Colorless to brown or reddish-brown liquid | [1] |

| Density | 1.229 g/mL | [3][4] |

| Melting Point | 114-115 °C | [3] |

| Boiling Point | 280 °C | [3] |

| Flash Point | 123 °C | [3] |

Note on Appearance: The discrepancy in the reported color, from colorless to brown or reddish-brown, may be attributed to the purity of the substance. Commercially available reagents may contain impurities that impart a color. For applications requiring high purity, distillation or other purification methods may be necessary.

Solubility Profile

-

Water: Sulfonyl chlorides are generally known to be poorly soluble in water and to react with it (hydrolyze).[5] The large, nonpolar cyclohexyl group in cyclohexylmethanesulfonyl chloride would further decrease its aqueous solubility.

-

Organic Solvents: It is anticipated to be soluble in a wide range of common organic solvents. Based on the properties of similar compounds like tosyl chloride and methanesulfonyl chloride, good solubility is expected in:[6][7]

The choice of solvent for reactions involving cyclohexylmethanesulfonyl chloride will depend on the specific reaction conditions and the solubility of other reactants.

Synthesis of Cyclohexylmethanesulfonyl Chloride: A Practical Approach

While a specific, detailed experimental protocol for the synthesis of cyclohexylmethanesulfonyl chloride is not widely published, a robust synthesis can be designed based on established methods for the preparation of alkyl sulfonyl chlorides. A common and effective method involves the oxidative chlorination of a corresponding thiol or disulfide.

Below is a proposed, detailed step-by-step methodology for the synthesis of cyclohexylmethanesulfonyl chloride, grounded in established chemical principles.

Proposed Synthetic Workflow

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. environex.net.au [environex.net.au]

- 4. cyclohexyl-methanesulfonyl chloride suppliers USA [americanchemicalsuppliers.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lookchem.com [lookchem.com]

- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 10. gchemglobal.com [gchemglobal.com]

A Comprehensive Spectroscopic and Analytical Guide to Cyclohexylmethanesulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Cyclohexylmethanesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly valued for its role as a sulfonylating agent in the development of novel pharmaceutical and agrochemical compounds.[1] Its utility in introducing the cyclohexylmethanesulfonyl moiety allows for the fine-tuning of molecular properties crucial for biological activity and bioavailability.[1] This guide provides an in-depth analysis of the essential spectroscopic techniques required for the unambiguous characterization and quality control of this versatile compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to cyclohexylmethanesulfonyl chloride, offering both predictive data and field-proven methodologies for its analysis. This document is intended to serve as a practical resource, empowering researchers to confidently utilize and characterize this important synthetic building block.

Introduction: The Synthetic Utility of Cyclohexylmethanesulfonyl Chloride

Cyclohexylmethanesulfonyl chloride (C7H13ClO2S, MW: 196.7 g/mol ) is a colorless liquid that serves as a key intermediate in the synthesis of a wide array of organic molecules.[1] Its primary function is to introduce the bulky and lipophilic cyclohexylmethanesulfonyl group, a feature that can significantly influence the pharmacological profile of a drug candidate. The sulfonyl chloride functional group is highly reactive towards nucleophiles such as amines and alcohols, leading to the formation of stable sulfonamides and sulfonate esters, respectively.[2] These moieties are prevalent in a multitude of marketed drugs, underscoring the importance of reliable analytical methods for the starting sulfonyl chloride.[3]

Accurate spectroscopic characterization is paramount to ensure the identity, purity, and stability of cyclohexylmethanesulfonyl chloride prior to its use in multi-step syntheses.[4] This guide will provide a detailed examination of its spectroscopic signature, offering a baseline for quality assessment and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[4] Due to the reactive nature of sulfonyl chlorides, the choice of a suitable deuterated solvent is critical to prevent solvolysis. Aprotic solvents such as chloroform-d (CDCl3), acetone-d6, or dimethyl sulfoxide-d6 are recommended.[4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of cyclohexylmethanesulfonyl chloride is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl ring and the methylene group adjacent to the sulfonyl chloride. The electron-withdrawing nature of the sulfonyl chloride group will cause a significant downfield shift for the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexylmethanesulfonyl Chloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-SO₂Cl | 3.5 - 3.8 | Doublet | 2H |

| Cyclohexyl-CH | 1.9 - 2.1 | Multiplet | 1H |

| Cyclohexyl-CH₂ | 1.6 - 1.9 | Multiplet | 4H |

| Cyclohexyl-CH₂ | 1.1 - 1.4 | Multiplet | 6H |

Rationale behind the prediction: The methylene protons alpha to the strongly electron-withdrawing sulfonyl chloride group are expected to be the most deshielded. The protons on the cyclohexyl ring will appear as a series of complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide complementary information, showing distinct signals for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexylmethanesulfonyl Chloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₂-SO₂Cl | 60 - 65 |

| Cyclohexyl-C H | 35 - 40 |

| Cyclohexyl-C H₂ | 30 - 35 |

| Cyclohexyl-C H₂ | 25 - 30 |

| Cyclohexyl-C H₂ | 24 - 26 |

Rationale behind the prediction: The carbon atom of the methylene group attached to the sulfonyl chloride will be significantly downfield due to the inductive effect. The carbons of the cyclohexyl ring will resonate in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is an invaluable technique for the rapid identification of functional groups.[5] For sulfonyl chlorides, the most characteristic absorptions arise from the symmetric and asymmetric stretching vibrations of the S=O bonds.[6]

Table 3: Characteristic IR Absorption Bands for Cyclohexylmethanesulfonyl Chloride

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2930 - 2850 | C-H stretch (aliphatic) | Strong |

| 1370 - 1350 | SO₂ asymmetric stretch | Strong |

| 1180 - 1160 | SO₂ symmetric stretch | Strong |

| 600 - 500 | S-Cl stretch | Strong |

The presence of strong absorption bands in the specified regions for the SO₂ group is a definitive indicator of the sulfonyl chloride functionality.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For cyclohexylmethanesulfonyl chloride, electron ionization (EI) would likely lead to fragmentation.

Table 4: Expected Key Fragments in the Mass Spectrum of Cyclohexylmethanesulfonyl Chloride

| m/z | Fragment |

| 196/198 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 99/101 | [SO₂Cl]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | [C₄H₇]⁺ (Fragment from cyclohexyl ring) |

The observation of the molecular ion peak with the characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would confirm the elemental composition. The presence of the sulfonyl chloride fragment and the cyclohexyl cation would further support the proposed structure.[5]

Experimental Protocols

NMR Sample Preparation and Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

-

Solvent Selection and Sample Preparation:

-

Accurately weigh approximately 10-20 mg of cyclohexylmethanesulfonyl chloride.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of an aprotic solvent is crucial to prevent hydrolysis of the sulfonyl chloride.[4]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Use a standard pulse program with a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Acquire a sufficient number of scans to achieve a signal-to-noise ratio of >100:1 for the key signals.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a liquid sample like cyclohexylmethanesulfonyl chloride, the simplest method is to place a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

-

Data Acquisition:

-

Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any potential impurities.

-

-

Ionization and Analysis:

-

Utilize electron ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and key fragments.

-

Conclusion

The comprehensive spectroscopic analysis of cyclohexylmethanesulfonyl chloride using NMR, IR, and MS provides a robust framework for its unequivocal identification and quality assessment. The predicted data and detailed protocols within this guide offer a valuable resource for researchers in synthetic chemistry and drug development, ensuring the integrity of this critical building block in their synthetic endeavors. Adherence to these analytical principles will facilitate reproducible and reliable scientific outcomes.

References

- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

- Chem-Impex. (n.d.). Cyclohexyl-methanesulfonyl chloride.

- Organic Syntheses. (n.d.). Methanesulfonyl chloride.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Chlorophenyl)methanesulfonyl Chloride.

- Sigma-Aldrich. (n.d.). Sulfonyl chloride.

- National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.

Sources

Technical Guide: Cyclohexylmethanesulfonyl Chloride Solubility & Stability Profile

Executive Summary

Cyclohexylmethanesulfonyl chloride (Cyc-MsCl) is a specialized aliphatic sulfonyl chloride widely utilized as a sulfonylating agent in medicinal chemistry and peptide synthesis. Unlike its aromatic counterparts (e.g., Tosyl chloride), Cyc-MsCl possesses

This guide provides a technical analysis of Cyc-MsCl solubility, emphasizing that solubility cannot be decoupled from stability . While physically soluble in most organic solvents, its chemical stability is strictly limited to aprotic, non-nucleophilic environments.

Physicochemical Profile

| Property | Specification | Technical Note |

| Chemical Name | Cyclohexylmethanesulfonyl chloride | Aliphatic sulfonyl chloride class |

| CAS Number | 4352-30-1 | Distinct from aromatic analogs |

| Molecular Formula | MW: 196.7 g/mol | |

| Physical State | Low-melting solid or Liquid | Mp: ~30–35°C; often supercools to a viscous liquid. |

| Structural Feature | Contains acidic |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on thermodynamic solubility (ability to dissolve) and kinetic stability (resistance to solvolysis).

Table 1: Solvent Selection Guide

| Solvent Class | Solubility | Stability | Recommendation | Mechanism of Interaction |

| Chlorinated (DCM, CHCl3) | High (>500 mg/mL) | High | Preferred | Inert solvation. Ideal for synthesis due to ease of removal. |

| Ethers (THF, 2-MeTHF) | High | Moderate | Good | Hygroscopic nature of THF poses a hydrolysis risk. Must be dried/inhibited. |

| Esters (EtOAc, IPAc) | High | High | Good | Excellent for workup/extraction. Less toxic alternative to DCM. |

| Aromatic (Toluene) | High | High | Preferred | Ideal for reflux conditions; azeotropes water to prevent hydrolysis. |

| Polar Aprotic (DMF, DMSO) | High | Low | Avoid | DMSO can act as an oxidant or nucleophile; DMF can decompose active halides. |

| Alcohols (MeOH, EtOH) | High | None | Forbidden | Rapid alcoholysis (ester formation) occurs, especially with base. |

| Water | Insoluble | None | Forbidden | Rapid hydrolysis to sulfonic acid ( |

Mechanistic Stability & Reactivity

Understanding the degradation pathways is essential for process control. Cyc-MsCl degrades via two distinct mechanisms depending on the solvent pH.

The Sulfene Elimination Pathway (Base-Mediated)

Unlike aromatic sulfonyl chlorides (e.g., TsCl), Cyc-MsCl has protons on the carbon alpha to the sulfur. In the presence of weak-to-strong bases (Triethylamine, Pyridine) in organic solvents, it can undergo E2 elimination to form a sulfene intermediate (

-

Implication: If your solvent contains trace water and base, the sulfene rapidly reacts with water to form the sulfonic acid, lowering yield.

-

Control: Add the base slowly at low temperatures (0°C) to favor the

substitution pathway over elimination.

Hydrolytic Degradation (Neutral/Acidic)

In wet solvents without base, water attacks the sulfur center directly. This is slower than the sulfene pathway but significant over hours.

Critical Rule: All solvents must be anhydrous (<0.05% water content) for storage or reaction.

Visualization: Solvent Logic & Reaction Pathways

The following diagrams illustrate the decision logic for solvent selection and the competing reaction pathways.

Diagram 1: Solvent Selection Logic

Caption: Decision tree for selecting solvents based on chemical compatibility and stability risks.

Diagram 2: Competing Reaction Pathways

Caption: Mechanistic competition between direct substitution and sulfene elimination pathways.

Validated Experimental Protocol

The following protocol is designed to minimize the sulfene-mediated hydrolysis side reaction while maximizing solubility.

Synthesis of N-Benzyl-1-cyclohexylmethanesulfonamide

Objective: Reaction of Cyc-MsCl with Benzylamine.

Materials:

-

Cyclohexylmethanesulfonyl chloride (1.0 eq)[1]

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), Anhydrous (10 mL/g of substrate)

Methodology:

-

Solvation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve Cyclohexylmethanesulfonyl chloride in anhydrous DCM.-

Why: DCM ensures complete solubility and is non-nucleophilic.

-

-

Temperature Control: Cool the solution to 0°C using an ice bath.

-

Why: Low temperature suppresses the elimination (sulfene) rate relative to the substitution rate.

-

-

Base Addition: Add Triethylamine (TEA) dropwise over 10 minutes.

-

Why: TEA acts as an HCl scavenger. Rapid addition generates localized heat, promoting side reactions.

-

-

Nucleophile Addition: Add Benzylamine dropwise immediately following the base.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 4:1). Cyc-MsCl is less polar than the sulfonamide.

-

-

Quench & Workup:

-

Quench with 1M HCl (aqueous).

-

Separate phases. The product remains in the DCM layer.

-

Wash DCM layer with Brine, dry over

, and concentrate.

-

Troubleshooting & Storage

-

Issue: Low Yield / High Acid Impurity

-

Cause: Wet solvent or old reagent. The "Acid" impurity is Cyclohexylmethanesulfonic acid.

-

Solution: Distill DCM over

or use molecular sieves. Verify Cyc-MsCl purity; if it is a dark liquid, it may have partially hydrolyzed.

-

-

Issue: Solidification

-

Cause: Cyc-MsCl freezes near RT.[2]

-

Handling: Gently warm to 40°C to melt before aliquoting. Do not overheat (>60°C) as thermal decomposition can occur.

-

References

-

King, J. F., et al. (1988). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.

-

Sigma-Aldrich. (2023). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry.

-

Gnedin, B. G., et al. (1988).[3] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.

-

ChemicalBook. (2023). Cyclohexylmethanesulfonyl chloride Properties and Safety.

Sources

Cyclohexylmethanesulfonyl chloride safety data sheet (SDS) and handling precautions

Technical Guide: Cyclohexylmethanesulfonyl Chloride Safety, Handling, and Experimental Protocols

Chemical Identity & Structural Significance

Cyclohexylmethanesulfonyl chloride is a specialized sulfonylating reagent used critically in medicinal chemistry for the introduction of the cyclohexylmethylsulfonyl motif. This structural unit acts as a lipophilic spacer, often modulating the pharmacokinetic profile (LogP, metabolic stability) of drug candidates targeting G-protein coupled receptors (GPCRs) and enzyme active sites.

-

Chemical Name: Cyclohexylmethanesulfonyl chloride[1]

-

CAS Registry Number: 4352-30-1 (Note: The user-provided CAS 4355-54-4 yields no standard registry match; this guide references the commercially validated CAS 4352-30-1 for Cyclohexylmethanesulfonyl chloride).

-

Synonyms: (Chlorosulfonylmethyl)cyclohexane; Cyclohexanemethanesulfonyl chloride.

-

Molecular Formula:

[1] -

Molecular Weight: 196.69 g/mol [1]

-

Physical State: Colorless to pale yellow liquid (often brown if impure).

-

Boiling Point: ~114–115°C (at reduced pressure); decomposes at atmospheric boiling points.

Hazard Profiling & Toxicology (The "Why")

To handle this reagent safely, one must understand the mechanism of its toxicity, not just the classification.

Mechanism of Tissue Damage

Sulfonyl chlorides are electrophilic species that react violently with nucleophiles. Upon contact with biological tissue (which contains water and proteins), two simultaneous damage pathways occur:

-

Acid Hydrolysis: The molecule reacts with tissue moisture to release Hydrochloric Acid (HCl) and Cyclohexylmethanesulfonic acid . This causes immediate, deep chemical burns.

-

Protein Sulfonylation: The sulfonyl group covalently binds to amino residues (lysine, histidine) in skin proteins, potentially leading to sensitization and long-term allergic dermatitis.

GHS Classification & Key Hazards

| Hazard Class | Category | H-Statement | Description |

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage.[2][3] |

| Eye Damage | 1 | H318 | Causes serious eye damage (irreversible). |

| Reactivity | -- | EUH014 | Reacts violently with water.[4] |

| Corrosive to Metals | 1 | H290 | May be corrosive to metals (due to HCl evolution). |

Stability & Reactivity

-

Moisture Sensitivity: High. Hydrolysis is autocatalytic; the HCl produced catalyzes further decomposition.

-

Thermal Stability: Unstable at high temperatures (>100°C). Distillation should only be performed under high vacuum (<1 mmHg).

-

Incompatibilities: Water, Alcohols (exothermic solvolysis), Strong Bases (violent neutralization), Amines (rapid sulfonamide formation), Oxidizing agents.

Storage & Handling Protocols: A Self-Validating System

A "Self-Validating System" means the protocol includes checkpoints that confirm safety before the hazard is realized.

Storage Protocol

-

Temperature: Store at 2°C to 8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon or Nitrogen).

-

Container: Tightly sealed glass with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a secondary desiccant jar.

-

Validation Check: Before use, inspect for white crystalline precipitate (sulfonic acid) or fuming. If fuming occurs upon opening, significant hydrolysis has occurred.

Handling Workflow (The "Dry-Path" Technique)

Objective: Transfer reagent without atmospheric moisture ingress or personnel exposure.

Equipment:

-

Chemical Fume Hood (Face velocity > 100 fpm).

-

Double Nitrile Gloves (0.11 mm min) or Butyl Rubber (for prolonged use).

-

Goggles + Face Shield (if handling >50 mL).

Step-by-Step Protocol:

-

Equilibration: Allow the refrigerated bottle to warm to room temperature before opening.

-

Why? Opening a cold bottle condenses atmospheric water inside, initiating hydrolysis.

-

-

Inert Purge: Insert a needle connected to an Argon line into the headspace of the bottle while withdrawing liquid.

-

Transfer: Use a dry glass syringe with a Luer-lock tip. Avoid plastic syringes for storage >5 mins (swelling risk).

-

Quenching (The Critical Step): Never rinse the syringe directly with water.

-

Protocol: Draw up acetone or ethyl acetate into the contaminated syringe, then expel into a dedicated "Quench Beaker" containing 10% aqueous NaOH or saturated Sodium Bicarbonate.

-

Visualization: Safe Handling Logic

Caption: Logical workflow for minimizing hydrolysis risks during transfer and disposal.

Experimental Application: Sulfonamide Synthesis

Context: Synthesis of a cyclohexylmethylsulfonamide library for SAR studies.

Reaction Scheme:

Standard Operating Procedure (SOP):

-

Preparation: Charge a flame-dried flask with the amine (1.0 equiv) and dry Dichloromethane (DCM) or THF.

-

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).

-

Note: Inorganic bases (

) can be used in biphasic systems (

-

-

Reagent Addition: Cool the mixture to 0°C . Add Cyclohexylmethanesulfonyl chloride (1.0–1.1 equiv) dropwise.

-

Why 0°C? Controls the exotherm and minimizes side reactions (e.g., bis-sulfonylation).

-

-

Monitoring: Warm to RT. Monitor by TLC/LCMS.

-

Self-Validation: If starting material persists, do not add more chloride immediately. Check if the chloride has hydrolyzed (check LCMS for sulfonic acid peak).

-

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with 1M HCl (to remove excess pyridine/amine) then Brine.

Emergency Response

| Scenario | Immediate Action | Medical Follow-up |

| Skin Contact | Wipe & Wash: Wipe off liquid gently with dry cloth (if massive amount), then flush with water for 15+ mins. Soap is essential to remove lipophilic residues. | Consult physician. Monitor for delayed burns. |

| Eye Contact | Irrigate: Flush immediately with eyewash station for 15 mins. Hold eyelids open. | Urgent: Ophthalmology consult required. |

| Inhalation | Evacuate: Move to fresh air. If breathing is difficult, administer oxygen. | Monitor for pulmonary edema (can be delayed up to 24h). |

| Spill (>10 mL) | Isolate: Evacuate area. Wear SCBA if ventilation is poor. Absorb with dry sand/vermiculite. Neutralize with weak base. | Do not use water on the spill itself (generates HCl gas). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3871475, Cyclohexylmethanesulfonyl chloride. Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Sulfonyl chlorides hazard classification. Retrieved from [Link]

Sources

Synonyms for Cyclohexylmethanesulfonyl chloride like Cyclohexanemethanesulfonyl chloride

Technical Whitepaper: Cyclohexylmethanesulfonyl Chloride Nomenclature, Synthetic Utility, and Application in Drug Discovery

Executive Summary

Cyclohexylmethanesulfonyl chloride (CAS: 4352-30-1) is a specialized aliphatic sulfonyl chloride widely utilized in medicinal chemistry to introduce the cyclohexylmethylsulfonyl moiety.[1][2] Unlike its aromatic counterparts (e.g., benzenesulfonyl chloride), this reagent offers a unique combination of steric bulk, lipophilicity, and sp³-rich character, making it a valuable tool for modulating the physicochemical properties of drug candidates. This guide provides a comprehensive technical analysis of the compound, clarifying its nomenclature, detailing its reactivity, and establishing a validated protocol for its use in sulfonamide synthesis.

Nomenclature & Identity: Decoding the Synonyms

In chemical databases and procurement catalogs, this compound appears under various names, often causing confusion. These synonyms arise from differences between strict IUPAC naming conventions and common laboratory shorthand.

Core Identity:

-

IUPAC Name: Cyclohexylmethanesulfonyl chloride

Synonym Analysis: The following terms refer to the exact same chemical entity . The variation lies in how the substructures are prioritized in the name.

| Synonym | Naming Logic |

| Cyclohexanemethanesulfonyl chloride | Emphasizes the cyclohexane ring as the parent alkane attached to a methanesulfonyl group. |

| (Cyclohexylmethyl)sulfonyl chloride | Treats the "cyclohexylmethyl" group as a substituent on the sulfonyl chloride core. |

| Cyclohexylmethanesulphonyl chloride | British spelling variant ("sulphonyl" vs. "sulfonyl").[4] |

| [(Chlorosulfonyl)methyl]cyclohexane | Structure-based indexing name often used in patent literature. |

Chemical & Physical Profile

Structural Attributes: The molecule features a sulfonyl chloride functional group attached to a methylene bridge, which is connected to a cyclohexane ring. This methylene "spacer" prevents the steric hindrance of the cyclohexane ring from completely deactivating the sulfur center, while still providing significant lipophilic bulk.

Key Properties Table:

| Property | Value | Notes |

| Molecular Weight | 196.70 g/mol | |

| Appearance | Colorless to light brown liquid | Darkens upon degradation/hydrolysis. |

| Density | ~1.23 g/mL at 25°C | Denser than water. |

| Boiling Point | ~115°C (at reduced pressure) | Decomposes at high heat at atm pressure. |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to Cyclohexylmethanesulfonic acid and HCl. |

Mechanistic Utility in Drug Design

Why choose Cyclohexylmethanesulfonyl chloride over other sulfonyl chlorides?

-

F(sp³) Enrichment: Modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve solubility and reduce "flatness," which correlates with better clinical success rates. This reagent introduces a saturated ring system rather than a flat phenyl ring.

-

Metabolic Stability: The cyclohexyl group is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich aromatic rings, though the methylene positions can still be sites of oxidation.

-

Lipophilicity Modulation: It adds significant lipophilicity (logP) without the pi-stacking interactions associated with aryl sulfonamides.

Synthesis & Production Pathways

Understanding the origin of the reagent helps in troubleshooting impurities. The commercial synthesis typically follows the oxidative chlorination of the corresponding thiol.

Pathway Visualization (DOT):

Figure 1: The oxidative chlorination route is preferred for aliphatic sulfonyl chlorides to avoid the harsh conditions of direct sulfochlorination used for aromatics.

Validated Experimental Protocol: Sulfonamide Synthesis

Objective: Synthesis of N-benzyl-1-cyclohexylmethanesulfonamide (Model Reaction).

Reaction Class: Nucleophilic Substitution at Sulfur (Sɴ2-like). Safety Warning: Sulfonyl chlorides are lachrymators and corrosive. Work in a fume hood.

Reagents & Materials:

-

Cyclohexylmethanesulfonyl chloride (1.1 equiv)[4]

-

Primary/Secondary Amine (e.g., Benzylamine) (1.0 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

-

Quench: 1M HCl, Sat. NaHCO₃

Step-by-Step Procedure:

-

Preparation:

-

Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

-

Dissolve Benzylamine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

-

Cool the mixture to 0°C in an ice bath. Rationale: Controls the exothermicity of the reaction and minimizes side reactions (e.g., bis-sulfonylation).

-

-

Addition:

-

Dilute Cyclohexylmethanesulfonyl chloride (1.1 equiv) in a small volume of DCM.

-

Add the sulfonyl chloride solution dropwise to the amine mixture over 10–15 minutes.

-

Observation: White precipitate (TEA·HCl salts) will form immediately.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the starting amine.

-

-

Work-up:

-

Dilute with excess DCM.

-

Wash 1: 1M HCl (removes unreacted amine and TEA).

-

Wash 2: Saturated NaHCO₃ (removes hydrolyzed sulfonic acid byproducts).

-

Wash 3: Brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo.[5]

-

-

Purification:

-

Usually yields a solid or oil of high purity (>90%). If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Workflow Logic (DOT):

Handling, Stability, and Troubleshooting

-

Hydrolysis Risk: This reagent is highly sensitive to moisture. If the liquid appears cloudy or has a precipitate, it has likely hydrolyzed to cyclohexylmethanesulfonic acid (a strong acid) and HCl.

-

Test: Dissolve a drop in CDCl₃. If a broad singlet appears >10 ppm (acid proton) or if the integration of the CH₂ adjacent to sulfur shifts significantly, the reagent is degraded.

-

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Corrosivity: It will corrode metal needles; use glass syringes or plastic tips where possible and clean immediately.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3871475, Cyclohexylmethanesulfonyl chloride. Retrieved from [Link]

-

Giolito, S. L. (1976). U.S. Patent No.[6] 3,993,692: Methane sulfonyl chloride and process of preparation.[6] U.S. Patent and Trademark Office. Retrieved from

Sources

Cyclohexylmethanesulfonyl Chloride: A Comprehensive Guide to its Application as a Sulfonylating Agent in Modern Organic Synthesis

Abstract: This technical guide provides an in-depth exploration of cyclohexylmethanesulfonyl chloride as a versatile and effective sulfonylating agent in organic synthesis. It is designed for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's physicochemical properties, synthesis, and mechanistic behavior. The guide presents practical, field-proven insights into its core applications, including the synthesis of sulfonamides and the protection of alcohols. Detailed experimental protocols, safety procedures, and a comparative analysis with traditional sulfonylating agents are included to equip the reader with the necessary knowledge for its successful application.

Introduction: The Evolving Landscape of Sulfonylation

1.1 The Enduring Importance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1] Since the discovery of prontosil in the 1930s, sulfonamide-containing compounds have become a major class of pharmaceuticals, demonstrating a broad spectrum of biological activities.[1] This scaffold is present in drugs targeting various diseases, including viral infections, cancer, and inflammatory conditions.[1] The enduring prevalence of sulfonamides in drug discovery underscores the continuous need for robust and versatile synthetic methodologies for their preparation.[1][2]

1.2 Limitations of Classical Sulfonylating Agents

Conventional approaches to synthesizing sulfonamides typically involve the reaction of amines with sulfonyl chlorides.[3][4] While effective, the preparation of the requisite sulfonyl chlorides, such as toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), often requires harsh reaction conditions.[3] For instance, the synthesis of aryl sulfonyl chlorides can involve electrophilic aromatic substitution with strong acids like fuming sulfuric acid or chlorosulfonic acid, which are hazardous and may not be suitable for complex, functionalized molecules.[3]

1.3 Emergence of Cyclohexylmethanesulfonyl Chloride: A Niche Reagent with Unique Advantages

Cyclohexylmethanesulfonyl chloride has emerged as a valuable alternative, offering a unique combination of reactivity and selectivity.[5] Its structure allows for the introduction of the cyclohexylmethylsulfonyl group, which can impart distinct physicochemical properties to the target molecule, potentially enhancing efficacy and bioavailability.[5][6] This reagent is particularly beneficial in the synthesis of novel sulfonamides and for the protection of sensitive functional groups during multi-step syntheses.[5][7]

Physicochemical Properties and Synthesis of Cyclohexylmethanesulfonyl Chloride

2.1 Key Physical and Chemical Characteristics

A summary of the key physicochemical properties of cyclohexylmethanesulfonyl chloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4352-30-1 | [5][8][9] |

| Molecular Formula | C7H13ClO2S | [5][8][9] |

| Molecular Weight | 196.7 g/mol | [5][8][9] |

| Appearance | Colorless liquid | [5] |

| Purity | ≥ 98% | [5] |

| Density | 1.229 g/cm³ | [8] |

| Storage | 0-8°C | [5][6] |

2.2 Established Synthetic Routes

While specific, detailed synthetic procedures for cyclohexylmethanesulfonyl chloride are not extensively documented in readily available literature, the general synthesis of alkanesulfonyl chlorides can be inferred from established methods. A common approach involves the oxidation and subsequent chlorination of the corresponding thiol or disulfide.

A plausible synthetic route is outlined below:

Caption: Plausible synthetic route for cyclohexylmethanesulfonyl chloride.

The Mechanism of Sulfonylation: A Deeper Dive

3.1 General Mechanism of Sulfonylation of Amines and Alcohols

The sulfonylation of nucleophiles such as amines and alcohols with a sulfonyl chloride proceeds through a nucleophilic acyl substitution-like mechanism. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the lone pair of electrons from the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol). This is typically carried out in the presence of a non-nucleophilic base, which serves to neutralize the hydrogen chloride byproduct and, in the case of alcohols, to deprotonate the hydroxyl group, increasing its nucleophilicity.[10]

3.2 The Role of the Cyclohexylmethyl Group: Steric and Electronic Effects

The cyclohexylmethyl group in cyclohexylmethanesulfonyl chloride influences its reactivity and the properties of the resulting sulfonated products. The bulky cyclohexyl group can introduce steric hindrance, which may lead to increased selectivity in reactions with substrates possessing multiple reactive sites. Electronically, the alkyl nature of the cyclohexylmethyl group is electron-donating, which can subtly modulate the electrophilicity of the sulfonyl sulfur.

3.3 Comparative Reactivity and Selectivity

Compared to the widely used methanesulfonyl chloride (MsCl), cyclohexylmethanesulfonyl chloride can be expected to exhibit slightly lower reactivity due to the increased steric bulk of the cyclohexylmethyl group.[10] This can be advantageous in situations where greater control and selectivity are required. The lipophilicity of the cyclohexyl group can also influence the solubility and chromatographic behavior of the resulting sulfonamides and sulfonates, potentially simplifying purification processes.

Core Applications in Organic Synthesis

4.1 Synthesis of Novel Sulfonamides from Primary and Secondary Amines

A primary application of cyclohexylmethanesulfonyl chloride is in the synthesis of N-substituted sulfonamides.[5] This reaction is fundamental in drug discovery, as the resulting sulfonamides are key pharmacophores in many therapeutic agents.[1][5] The reaction is generally high-yielding and can be performed under mild conditions.[11]

4.1.1 Detailed Experimental Protocol: General Procedure for the Sulfonylation of a Primary Amine

-

Materials:

-

Primary amine (1.0 eq)

-

Cyclohexylmethanesulfonyl chloride (1.1 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable non-nucleophilic base (1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the stirred solution.

-

Slowly add a solution of cyclohexylmethanesulfonyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford the desired sulfonamide.

-

4.1.2 Workflow Diagram

Caption: General workflow for the synthesis of sulfonamides.

4.2 Protection of Alcohols and Phenols

The hydroxyl group of alcohols and phenols can be protected as a cyclohexylmethanesulfonate (cyclohexylmesylate) ester.[7][12] This protecting group is analogous to the more common mesylate and tosylate groups and is stable to a wide range of reaction conditions, including those involving strong bases and nucleophiles.[13] The protection can be readily achieved by reacting the alcohol with cyclohexylmethanesulfonyl chloride in the presence of a base.[12][14]

4.2.1 Detailed Experimental Protocol: General Procedure for the Sulfonylation of a Primary Alcohol

-

Materials:

-

Primary alcohol (1.0 eq)

-

Cyclohexylmethanesulfonyl chloride (1.2 eq)

-

Anhydrous dichloromethane (DCM) or pyridine as solvent

-

Pyridine or triethylamine (2.0 eq)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add pyridine or triethylamine to the solution.

-

Add cyclohexylmethanesulfonyl chloride dropwise to the stirred mixture.

-

Allow the reaction to proceed at 0 °C to room temperature until completion (monitored by TLC).

-

Dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl (to remove the base), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting sulfonate ester by flash chromatography.

-

Handling, Safety, and Storage

5.1 Material Safety Data Sheet (MSDS) Highlights

As with other sulfonyl chlorides, cyclohexylmethanesulfonyl chloride is a corrosive and moisture-sensitive compound.[15][16] It is toxic if swallowed, in contact with skin, or if inhaled.[16] It causes severe skin burns and eye damage and may cause an allergic skin reaction and respiratory irritation.[16]

| Hazard | Description | Precautionary Measures | Reference |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. | [16] |

| Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | Handle in a well-ventilated fume hood. Avoid breathing vapors. | [16] |

| Reactivity | Reacts with water and other nucleophiles. | Store in a tightly sealed container under an inert atmosphere. Keep away from moisture. | [15] |

5.2 Recommended Handling and Quenching Procedures

All manipulations of cyclohexylmethanesulfonyl chloride should be performed in a well-ventilated chemical fume hood.[17] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of a spill, it should be absorbed with an inert material and the area decontaminated. Unused reagent can be quenched by slow addition to a stirred solution of a nucleophilic scavenger, such as a primary or secondary amine, in an appropriate solvent, followed by aqueous workup.

5.3 Long-term Storage Considerations

For long-term storage, cyclohexylmethanesulfonyl chloride should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place, typically at 0-8°C.[5][6] This minimizes decomposition due to moisture and ensures the reagent's reactivity is maintained over time.

Conclusion: Future Perspectives

6.1 Summary of Advantages and Limitations

Cyclohexylmethanesulfonyl chloride is a valuable sulfonylating agent with several advantages, including its ability to introduce a unique lipophilic moiety and its favorable reactivity profile that allows for selective reactions.[5] Its use can lead to the synthesis of novel sulfonamides and sulfonate esters with potentially improved biological and physical properties.[5][6] A potential limitation is its higher cost and lower commercial availability compared to simpler sulfonylating agents like MsCl.

6.2 Potential for Future Applications in Synthetic and Medicinal Chemistry

The unique properties imparted by the cyclohexylmethylsulfonyl group suggest that this reagent holds significant potential for further applications in drug discovery and development.[5] It can be employed in the synthesis of compound libraries for high-throughput screening and in the lead optimization phase to fine-tune the properties of drug candidates.[1][5] Furthermore, its application in materials science and polymer chemistry is an area ripe for exploration.[5]

References

-

methanesulfinyl chloride - Organic Syntheses Procedure. (URL: [Link])

-

Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. (URL: [Link])

-

Preparation of cyclohexyl chloride - PrepChem.com. (URL: [Link])

-

Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: [Link])

-

cyclohexyl-methanesulfonyl chloride suppliers USA. (URL: [Link])

-

is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. (URL: [Link])

-

Cyclohexyl-methanesulfonyl chloride - Amerigo Scientific. (URL: [Link])

-

Methanesulfonyl chloride - Wikipedia. (URL: [Link])

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])

-

Protecting Groups For Alcohols - Master Organic Chemistry. (URL: [Link])

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. (URL: [Link])

-

Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. (URL: [Link])

-

10.7. Reaction: Sulfonation – Introduction to Organic Chemistry - Saskoer.ca. (URL: [Link])

-

Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. (URL: [Link])

-

17.8: Protection of Alcohols - Chemistry LibreTexts. (URL: [Link])

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (URL: [Link])

-

Protecting Groups For Alcohols - Chemistry Steps. (URL: [Link])

-

Alcohol Protecting Groups. (URL: [Link])

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (URL: [Link])

-

12.5 Protecting Groups for Alcohols | Organic Chemistry - YouTube. (URL: [Link])

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cyclohexyl-methanesulfonyl chloride suppliers USA [americanchemicalsuppliers.com]

- 9. Cyclohexyl-methanesulfonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 10. nbinno.com [nbinno.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 15. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Role of Cyclohexylmethanesulfonyl Chloride in Medicinal Chemistry

Abstract: Cyclohexylmethanesulfonyl chloride is a specialized sulfonylating agent that serves as a crucial building block in modern organic synthesis and medicinal chemistry.[1] Its primary role is to introduce the cyclohexylmethylsulfonyl moiety into molecular scaffolds, a functional group that significantly influences the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth analysis of the compound's properties, core applications, reaction mechanisms, and field-proven experimental protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Sulfonyl Group

Sulfur-containing functional groups are prevalent in a vast array of FDA-approved drugs, highlighting their importance in the pharmaceutical industry.[2][3] Among these, the sulfonamide moiety is a particularly privileged scaffold, renowned for its three-dimensional structure, metabolic stability, and capacity for hydrogen bonding.[4] Cyclohexylmethanesulfonyl chloride is a key reagent for constructing these vital structures, enabling chemists to install the unique cyclohexylmethylsulfonyl group.[1] This group offers a compelling combination of lipophilicity and steric bulk, which can be strategically employed to modulate a drug candidate's solubility, membrane permeability, metabolic stability, and target-binding affinity.[5][6]

Physicochemical and Structural Properties

Understanding the fundamental properties of Cyclohexylmethanesulfonyl chloride is paramount for its effective and safe use in the laboratory.

Structure: The molecule consists of a cyclohexyl ring attached to a methylene group, which is in turn bonded to the sulfonyl chloride functional group (-SO₂Cl).

Table 1: Physicochemical Properties of Cyclohexylmethanesulfonyl Chloride

| Property | Value | Source(s) |

| CAS Number | 4352-30-1 | [1][7][8][9] |

| Molecular Formula | C₇H₁₃ClO₂S | [1][7][8][9] |

| Molecular Weight | 196.7 g/mol | [1][7][8] |

| Appearance | Colorless to pale-yellow liquid | [1][10] |

| Purity | ≥ 98% (Typical) | [1] |

| Density | ~1.229 g/cm³ | [8] |

| Topological Polar Surface Area | 42.5 Ų | [10] |

| Rotatable Bond Count | 2 | [10] |

Core Application: Synthesis of Cyclohexylmethylsulfonamides

The principal application of cyclohexylmethanesulfonyl chloride in medicinal chemistry is its reaction with primary or secondary amines to form N-substituted sulfonamides.[1] This reaction is a cornerstone of drug discovery, allowing for the exploration of chemical space and the optimization of lead compounds.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction produces hydrogen chloride (HCl) as a byproduct, which will readily react with any excess amine present to form an ammonium salt.[11] Therefore, the reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the HCl, or by using two equivalents of the starting amine.

Caption: General sulfonamide formation pathway.

The Cyclohexylmethylsulfonyl Moiety: A Tool for Drug Design

The installation of the cyclohexylmethylsulfonyl group can profoundly impact a molecule's drug-like properties. Medicinal chemists leverage this group to fine-tune compounds for optimal performance.

-

Lipophilicity and Solubility: The bulky, non-polar cyclohexyl group generally increases the lipophilicity of a molecule. This can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[6] However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and off-target effects. The sulfonyl group itself is polar and can act as a hydrogen bond acceptor, which can help to mitigate the lipophilicity of the alkyl portion and improve solubility.[5][12]

-

Metabolic Stability: The sulfur atom in the +6 oxidation state (sulfone) is generally resistant to metabolic degradation.[6] Attaching the cyclohexylmethyl group can also provide steric hindrance, protecting nearby functional groups from enzymatic attack and potentially increasing the drug's half-life.

-

Target Engagement: The defined three-dimensional shape of the cyclohexyl group can create specific and favorable steric interactions within a target's binding pocket, leading to enhanced potency and selectivity. The sulfonyl oxygens can act as key hydrogen bond acceptors, anchoring the molecule to the protein target.

Caption: Physicochemical impact of the moiety.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the sulfonylation of a primary amine using Cyclohexylmethanesulfonyl chloride.

General Procedure for Amine Sulfonylation

Objective: To synthesize an N-substituted cyclohexylmethylsulfonamide.

Materials:

-

Primary or secondary amine (1.0 eq)

-

Cyclohexylmethanesulfonyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Ar or N₂), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction.[13]

-

Reagent Addition: Add Cyclohexylmethanesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A precipitate of triethylammonium chloride will likely form.

-

Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine is a key indicator.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted sulfonyl chloride.

-

Work-up (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

-

Drying: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Standard sulfonylation workflow.

Safety, Handling, and Storage

Cyclohexylmethanesulfonyl chloride is a reactive and hazardous chemical that must be handled with appropriate precautions.[7][12]

-

Hazards: The compound is corrosive and moisture-sensitive.[12] Contact with skin and eyes can cause severe burns.[14][15] Inhalation may cause respiratory irritation.[10] It reacts with water, potentially releasing corrosive hydrogen chloride gas.[15]

-

Handling: Always handle Cyclohexylmethanesulfonyl chloride in a well-ventilated fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a laboratory coat, and safety goggles or a face shield.[10][12] Handle under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][16][17] Keep away from moisture, strong bases, and oxidizing agents.[12][17] Recommended storage temperature is often between 0-8°C.[1]

Conclusion and Future Outlook

Cyclohexylmethanesulfonyl chloride is more than just a reagent; it is a strategic tool for molecular design in medicinal chemistry. Its ability to introduce the cyclohexylmethylsulfonyl moiety allows for the systematic modulation of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological properties.[1] As drug discovery continues to tackle increasingly complex biological targets, the rational use of well-defined, property-modulating building blocks like Cyclohexylmethanesulfonyl chloride will remain indispensable. Future applications will likely see its integration into automated synthesis platforms and its use in the creation of novel chemical libraries for high-throughput screening.

References

-

Organic Syntheses Procedure. (n.d.). Methanesulfinyl chloride. Retrieved from Organic Syntheses website. [Link]

-

Amerigo Scientific. (n.d.). Cyclohexyl-methanesulfonyl chloride. Retrieved from Amerigo Scientific website. [Link]

-

USA Chemical Suppliers. (n.d.). cyclohexyl-methanesulfonyl chloride suppliers USA. Retrieved from USA Chemical Suppliers website. [Link]

-

PMC - PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from PMC website. [Link]

-

ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. Retrieved from ChemRxiv website. [Link]

-

PMC - NIH. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from PMC website. [Link]

-

ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from ResearchGate website. [Link]

-

ResearchGate. (n.d.). Structural diversity of US FDA-approved sulfur-containing drugs. Retrieved from ResearchGate website. [Link]

-

Organic Syntheses Procedure. (n.d.). Preparation of methanesulfonyl cyanide. Retrieved from Organic Syntheses website. [Link]

-

ResearchGate. (n.d.). New Opportunities for the Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective. Retrieved from ResearchGate website. [Link]

-

Reddit. (2022, July 5). COOH activation in presence of sulfonic acids. Retrieved from Reddit website. [Link]

-

Semantic Scholar. (n.d.). New Opportunities for Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective. Retrieved from Semantic Scholar website. [Link]

-

Chemistry LibreTexts. (2021, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from Chemistry LibreTexts website. [Link]

-

MDPI. (n.d.). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from MDPI website. [Link]

-

Advent Bio. (n.d.). Cyclohexyl-methanesulfonyl chloride. Retrieved from Advent Bio website. [Link]

-

YouTube. (n.d.). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from YouTube website. [Link]

-

Bentham Science. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from Bentham Science website. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclohexyl-methanesulfonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 8. cyclohexyl-methanesulfonyl chloride suppliers USA [americanchemicalsuppliers.com]

- 9. Cyclohexyl-methanesulfonyl chloride | Advent Bio [adventbio.com]

- 10. guidechem.com [guidechem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of Novel Sulfonamides using Cyclohexylmethanesulfonyl Chloride

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides represent a cornerstone of modern medicinal chemistry, constituting a privileged scaffold found in a wide array of therapeutic agents.[1][2] Their diverse pharmacological activities—ranging from antibacterial and anticancer to anti-inflammatory and diuretic properties—stem from their unique structural and electronic features.[1][2] The synthesis of novel sulfonamide derivatives remains a critical endeavor in drug discovery, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3]

Cyclohexylmethanesulfonyl chloride is a valuable and versatile reagent for this purpose, serving as an effective sulfonylating agent to introduce the non-polar, flexible cyclohexylmethylsulfonyl moiety into target molecules.[4] This functional group can enhance lipophilicity, modulate binding interactions, and improve metabolic stability. This guide provides a detailed, field-proven protocol for the synthesis of N-substituted cyclohexylmethanesulfonamides, designed for researchers and professionals in organic synthesis and drug development.

Reaction Principle and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic substitution at a sulfur center.[5][6] The fundamental mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the cyclohexylmethanesulfonyl chloride.

-

Chloride Displacement: This attack forms a transient intermediate, which subsequently collapses, displacing the chloride ion—a good leaving group.

-

Proton Transfer: The resulting product is a protonated sulfonamide. A non-nucleophilic base, such as triethylamine or pyridine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion and preventing the protonation of the starting amine.[1][5][7]

The overall reaction is robust and generally high-yielding, making it a reliable transformation in synthetic chemistry.[8]

Health and Safety: A Self-Validating System

Handling the reagents for sulfonamide synthesis requires strict adherence to safety protocols. A thorough understanding of the hazards associated with each chemical is paramount for a safe experimental outcome.

-

Cyclohexylmethanesulfonyl Chloride: This reagent is corrosive, moisture-sensitive, and potentially toxic.[9] Contact with skin and eyes can cause severe burns. Inhalation may lead to respiratory irritation. It reacts with water to release corrosive HCl gas.

-

Amines: Many amines are corrosive, toxic, and can be readily absorbed through the skin.[10] Proper containment is essential.

-

Solvents (e.g., Dichloromethane): Chlorinated solvents are volatile and have associated health risks. They should always be handled in a fume hood.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities.[10]

-

Hand Protection: Wear chemical-resistant gloves. Butyl or neoprene rubber gloves are recommended over latex.[11]

-

Body Protection: A flame-resistant laboratory coat must be worn.

Engineering Controls: All operations involving the handling of sulfonyl chlorides, amines, and chlorinated solvents must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation exposure.[9]

Materials and Equipment

Reagents & Materials

| Reagent/Material | Grade | Supplier | Notes |

| Cyclohexylmethanesulfonyl chloride | ≥97% | Major Chemical Supplier | Must be handled under anhydrous conditions. |

| Primary or Secondary Amine (e.g., Benzylamine) | ≥98% | Major Chemical Supplier | Ensure purity and dryness. |

| Triethylamine (TEA) | ≥99%, Anhydrous | Major Chemical Supplier | Acts as an HCl scavenger. Pyridine is an alternative. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Other aprotic solvents like THF or Acetonitrile can be used. |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Major Chemical Supplier | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Major Chemical Supplier | For work-up. |

| Brine (NaCl) | Saturated Aqueous Solution | Major Chemical Supplier | For work-up. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Major Chemical Supplier | For drying the organic phase. |

| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |

| TLC Plates | Silica gel 60 F₂₅₄ | Major Chemical Supplier | For reaction monitoring. |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and Teflon-coated stir bars

-

Glass dropping funnel

-

Septa and needles for inert atmosphere techniques

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization

Detailed Experimental Protocol

This protocol describes the synthesis of N-benzyl-1-cyclohexylmethanesulfonamide as a representative example.

Step 1: Reaction Setup

-

Dry all necessary glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator.

-

Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a rubber septum.

-

Place the flask under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent the hydrolysis of the sulfonyl chloride.[9]

Step 2: Reagent Addition

-

To the reaction flask, add the amine (Benzylamine, 1.0 eq, e.g., 1.00 g, 9.33 mmol) and anhydrous Dichloromethane (DCM, 30 mL).

-

Add the base (Triethylamine, 1.5 eq, 1.95 mL, 14.0 mmol) to the stirred solution.

-

Cool the flask to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the initial exothermic reaction upon addition of the sulfonyl chloride.[1][5]

-

In a separate, dry dropping funnel, dissolve Cyclohexylmethanesulfonyl chloride (1.1 eq, 1.99 g, 10.26 mmol) in anhydrous DCM (10 mL).

-

Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A white precipitate of triethylammonium chloride will form.[7]

Step 3: Reaction Monitoring

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Let the reaction stir for 6-18 hours.[5]

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The product spot should be less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible.

Step 4: Aqueous Work-up and Isolation

-

Upon completion, dilute the reaction mixture with an additional 30 mL of DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 30 mL) to remove excess triethylamine and any unreacted benzylamine.

-

Saturated NaHCO₃ solution (1 x 30 mL) to neutralize any residual acid.

-

Brine (1 x 30 mL) to remove the bulk of the dissolved water.

-

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[12]

Step 5: Purification

The crude product can be purified by one of two primary methods:

-

Method A: Recrystallization (for solid products)

-

Select a suitable solvent system (e.g., ethanol/water or isopropanol/water). The desired compound should be soluble in the hot solvent but sparingly soluble at room temperature.[13]

-

Dissolve the crude solid in a minimal amount of the boiling solvent.[14]

-

If the solution is colored, add a small amount of activated charcoal and filter hot.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[13][14]

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[13][14]

-

-

Method B: Flash Column Chromatography (for oils or solids)

-

Prepare a silica gel column using a suitable eluent (e.g., a gradient of 5% to 30% Ethyl Acetate in Hexane).

-

Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the sample onto the column and elute with the chosen solvent system, collecting fractions.

-

Combine the pure fractions (as determined by TLC) and remove the solvent via rotary evaporation to yield the pure sulfonamide.[12]

-

Product Characterization

The identity and purity of the synthesized sulfonamide should be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: Will show characteristic peaks for the cyclohexyl and methylene protons adjacent to the sulfonyl group, as well as signals corresponding to the amine portion of the molecule.[2][15][16]

-

¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

-